molecular formula C21H18N2O3 B12788876 5H-Pyrrolo(1,2-d)(1,4)benzodiazepine-5-acetic acid, 6,7-dihydro-6-oxo-, phenylmethyl ester, (S)- CAS No. 147528-08-3

5H-Pyrrolo(1,2-d)(1,4)benzodiazepine-5-acetic acid, 6,7-dihydro-6-oxo-, phenylmethyl ester, (S)-

Cat. No.: B12788876
CAS No.: 147528-08-3
M. Wt: 346.4 g/mol
InChI Key: LONANILIWKPVLT-IBGZPJMESA-N
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Description

5H-Pyrrolo(1,2-d)(1,4)benzodiazepine-5-acetic acid, 6,7-dihydro-6-oxo-, phenylmethyl ester, (S)- is a complex organic compound belonging to the class of pyrrolo[1,2-d][1,4]benzodiazepines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties . The specific structure of this compound includes a pyrrolo-benzodiazepine core, which is a tricyclic system, and a phenylmethyl ester group, contributing to its unique chemical and biological characteristics.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl ester group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the ketone group in the 6,7-dihydro-6-oxo moiety, potentially forming alcohol derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown promise in the study of DNA-interactive agents. Its ability to bind to DNA makes it a valuable tool in the development of new anticancer drugs .

Medicine

In medicine, derivatives of this compound are being investigated for their potential use as antiviral and antibacterial agents. Their ability to inhibit specific enzymes and pathways makes them candidates for therapeutic applications .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of 5H-Pyrrolo(1,2-d)(1,4)benzodiazepine-5-acetic acid, 6,7-dihydro-6-oxo-, phenylmethyl ester, (S)- involves its interaction with DNA. The compound intercalates into the DNA helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets include topoisomerases and other DNA-associated enzymes, which are crucial for DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5H-Pyrrolo(1,2-d)(1,4)benzodiazepine-5-acetic acid, 6,7-dihydro-6-oxo-, phenylmethyl ester, (S)- lies in its specific structural configuration, which imparts distinct biological activities. Its ability to selectively bind to DNA and inhibit crucial enzymes makes it a valuable compound in both research and therapeutic applications .

Properties

CAS No.

147528-08-3

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

benzyl 2-[(5S)-6-oxo-5,7-dihydropyrrolo[1,2-d][1,4]benzodiazepin-5-yl]acetate

InChI

InChI=1S/C21H18N2O3/c24-20(26-14-15-7-2-1-3-8-15)13-19-21(25)22-17-10-5-4-9-16(17)18-11-6-12-23(18)19/h1-12,19H,13-14H2,(H,22,25)/t19-/m0/s1

InChI Key

LONANILIWKPVLT-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@H]2C(=O)NC3=CC=CC=C3C4=CC=CN24

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2C(=O)NC3=CC=CC=C3C4=CC=CN24

Origin of Product

United States

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